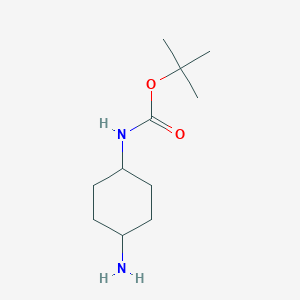
trans-N-Boc-1,4-シクロヘキサンジアミン
概要
説明
Trans-N-Boc-1,4-cyclohexanediamine, also known as Trans-N-Boc-1,4-cyclohexanediamine, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound trans-N-Boc-1,4-cyclohexanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-N-Boc-1,4-cyclohexanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-N-Boc-1,4-cyclohexanediamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,4-シクロヘキサンジオールおよび1,4-シクロヘキサンジアミンの製造
この化合物は、ブナのリグニン由来の二量体およびオリゴマーを明確に定義された1,4-シクロヘキサンジオールおよび1,4-シクロヘキサンジアミンに変換する触媒的方法で使用されます . これらの2つの化合物は、ポリマー合成のモノマーや医薬品ビルディングブロックとして、幅広い産業上の関連性を持っています .
2. V1A受容体アンタゴニストの研究における使用 “trans-N-Boc-1,4-シクロヘキサンジアミン”は、経口バイオアベイラブルで選択的なV1A受容体アンタゴニストの開発と研究に使用されてきました . この用途は、薬理学の分野で特に重要です。
完全脂肪族ポリイミドの調製
“trans-1,4-ジアミノシクロヘキサン”という関連する化合物は、完全脂肪族ポリイミドの調製に使用されてきました . これは、 “trans-N-Boc-1,4-シクロヘキサンジアミン”が同様の用途で使用できる可能性があることを示唆しています。
4. 新規2次元層状リン酸亜鉛の合成 “trans-1,4-ジアミノシクロヘキサン”は、新規2次元層状リン酸亜鉛の合成における構造指向剤として使用されてきました . これは、 “trans-N-Boc-1,4-シクロヘキサンジアミン”が同様の用途で使用できる可能性があることを示唆しています。
5. ポリカーボネート、ポリエーテル、およびポリエステルの製造 “trans-N-Boc-1,4-シクロヘキサンジアミン”を含む触媒的変換の生成物である1,4-シクロヘキサンジオールは、ポリカーボネート、ポリエーテル、およびポリエステルの製造のためのモノマーとして有用であることが示されている貴重な化合物です .
医薬品の製造
1,4-シクロヘキサンジオールは、一般的に1つまたは両方のヒドロキシル基の官能化によって、さまざまな医薬品の直接的な合成前駆体として役立ちます . これは、 “trans-N-Boc-1,4-シクロヘキサンジアミン”がさまざまな医薬品の製造に使用できる可能性があることを示唆しています。
作用機序
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
trans-N-Boc-1,4-cyclohexanediamine interacts with the V1A receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by vasopressin .
Biochemical Pathways
Given its role as a v1a receptor antagonist, it likely impacts pathways related to water retention and possibly blood pressure regulation .
Pharmacokinetics
It has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract into the bloodstream.
Result of Action
The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine’s action are likely related to its antagonistic effect on the V1A receptor. By blocking this receptor, it may alter the body’s water retention and blood pressure regulation .
Action Environment
Like many chemical compounds, its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Safety and Hazards
“trans-N-Boc-1,4-cyclohexanediamine” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
“trans-N-Boc-1,4-cyclohexanediamine” has been used in the development and study of an orally bioavailable and selective V1A receptor antagonist . The ability to use RANEY® Ni and ammonia in the process of transforming beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
生化学分析
Biochemical Properties
It is known that the compound is used in the preparation of an orally bioavailable and selective V1A receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the V1A receptor pathway.
Cellular Effects
Given its role in the preparation of a V1A receptor antagonist , it may influence cell function by modulating this receptor pathway. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its role in the preparation of a V1A receptor antagonist , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the V1A receptor pathway.
Metabolic Pathways
Given its role in the preparation of a V1A receptor antagonist , it may interact with enzymes or cofactors involved in this pathway.
特性
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939007 | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195314-59-1, 177906-48-8, 247570-24-7 | |
| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
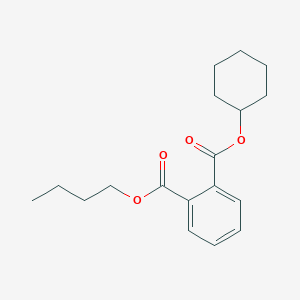
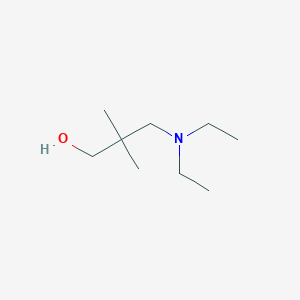
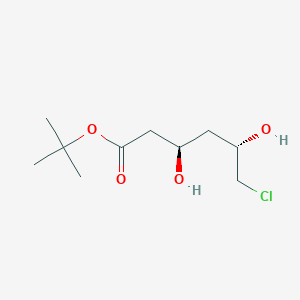
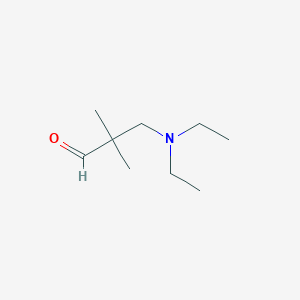
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
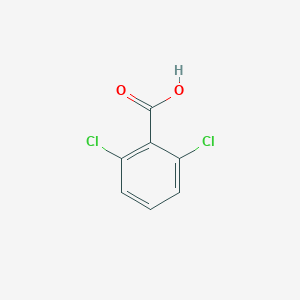

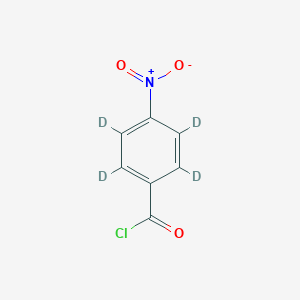
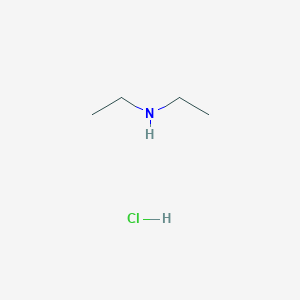
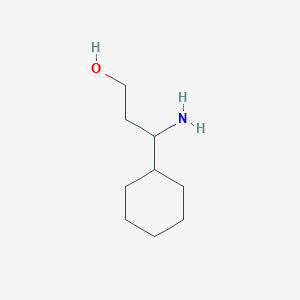
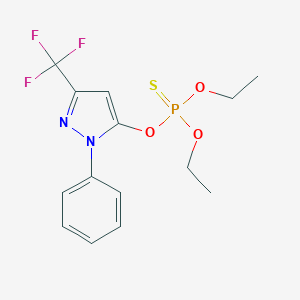
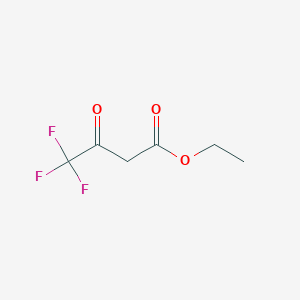
![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)

